N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine
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Overview
Description
N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine is a compound that features a quinoline moiety attached to a tetrahydropyran ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Methylene Bridge: The quinoline derivative is then reacted with a suitable methylene donor, such as formaldehyde, under basic conditions to form the quinolin-6-ylmethyl intermediate.
Formation of the Tetrahydropyran Ring: The final step involves the reaction of the quinolin-6-ylmethyl intermediate with tetrahydro-2H-pyran-4-amine under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Scientific Research Applications
N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline moiety is known to intercalate with DNA, which can lead to the inhibition of DNA replication and transcription. Additionally, the tetrahydropyran ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a structure similar to the quinoline moiety in N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine.
Tetrahydropyran: A saturated six-membered ring containing one oxygen atom, similar to the tetrahydropyran ring in the compound.
N-(quinolin-6-ylmethyl)piperidine: A compound with a structure similar to this compound, but with a piperidine ring instead of a tetrahydropyran ring.
Uniqueness
This compound is unique due to the combination of the quinoline moiety and the tetrahydropyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H18N2O |
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Molecular Weight |
242.32 g/mol |
IUPAC Name |
N-(quinolin-6-ylmethyl)oxan-4-amine |
InChI |
InChI=1S/C15H18N2O/c1-2-13-10-12(3-4-15(13)16-7-1)11-17-14-5-8-18-9-6-14/h1-4,7,10,14,17H,5-6,8-9,11H2 |
InChI Key |
GTGTXJLIAJMOIK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NCC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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